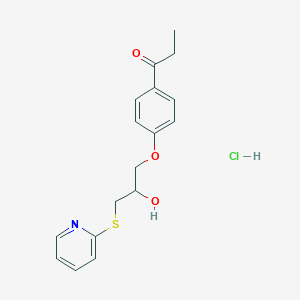![molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5](/img/structure/B2986763.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione is a compound of notable interest due to its unique structural characteristics and diverse applications. It consists of a benzothiazine core modified by a tert-butyl group and a benzylsulfanyl substituent, giving it specific chemical and physical properties.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione typically begins with the preparation of the benzothiazine core. This can be achieved through a cyclization reaction involving 2-aminobenzenethiol and appropriate aldehyde or ketone derivatives, forming the thiazine ring.
Industrial production methods: : On an industrial scale, the synthesis of this compound is optimized for yield and purity. Multi-step processes involving selective protection and deprotection steps, solvent management, and the use of high-throughput reactors ensure efficient production. Reaction conditions are closely monitored, involving specific temperatures, pressures, and pH levels to optimize the reaction kinetics and product isolation.
Análisis De Reacciones Químicas
Types of reactions: : The compound undergoes a variety of chemical reactions, such as oxidation, reduction, and substitution. Oxidation reactions, for instance, can introduce sulfoxide or sulfone functionalities at the sulfanyl group, whereas reduction reactions may target the thiazine core or the benzylsulfanyl moiety. Substitution reactions can be used to modify the aromatic rings, introducing new substituents that alter the compound’s properties.
Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating reagents are commonly used. Reaction conditions often involve organic solvents like dichloromethane or ethanol, with controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction pathway.
Major products: : Major products from these reactions include sulfoxides, sulfones, substituted benzothiazines, and other derivatives with altered electronic properties, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
The compound has extensive applications across various scientific disciplines:
Chemistry: : It serves as a building block in organic synthesis, especially in the creation of complex molecules and materials with specific electronic or optical properties.
Biology: : It has been studied for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties. Its structural framework allows it to interact with various biological targets, making it a candidate for drug design and development.
Medicine: : Its derivatives are investigated for potential therapeutic applications. Structural modifications can enhance its activity or selectivity towards specific biological targets, offering new avenues for treatment strategies.
Industry: : In the industrial realm, it finds use in the development of specialty chemicals, polymers, and materials with specific attributes, such as increased thermal stability or unique electronic properties.
Mecanismo De Acción
The compound’s effects are mediated through its interaction with molecular targets, including enzymes, receptors, and nucleic acids. Its aromatic and heterocyclic structure facilitates binding to these targets through various intermolecular forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Pathways involved in its mechanism of action often relate to the inhibition of enzymes or interference with cellular signaling pathways, leading to observed biological effects.
Comparación Con Compuestos Similares
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione stands out due to its unique combination of functional groups and structural features. Compared to similar compounds such as other benzothiazines, benzylsulfanyls, or tert-butylated derivatives, it offers distinct reactivity and biological activity profiles.
List of similar compounds
3-{[4-(methyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-pyridine-1,1(4H)-dione
3-{[4-(tert-butyl)phenyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione
3-{[4-(tert-butyl)benzyl]amino}-1lambda6,4-benzothiazine-1,1(4H)-dione
Conclusion
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione is a compound of great significance in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for continued study and development. Whether in the laboratory or in practical applications, this compound exemplifies the intricate and versatile nature of modern chemical compounds.
Hope this helps you! Let me know if there's anything more you want to know about this compound or anything else.
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDTSVBINEJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
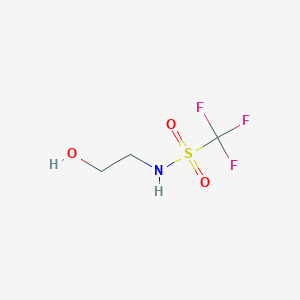
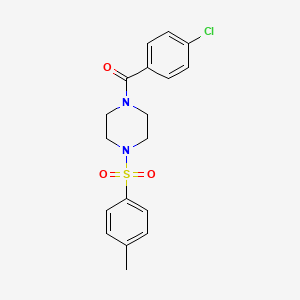
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
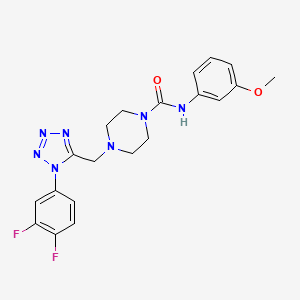
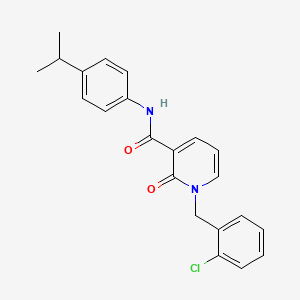

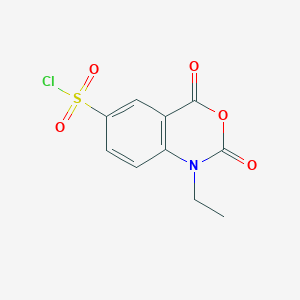
![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)
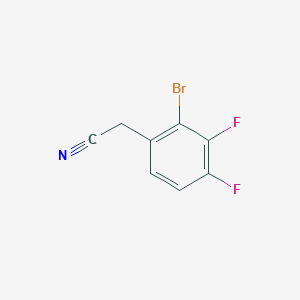
![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
